molecular formula C23H22N4O4S B3295615 N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888447-81-2

N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B3295615
CAS No.: 888447-81-2
M. Wt: 450.5 g/mol
InChI Key: REPURDQBMIPRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a pyrimido[5,4-b]indole core substituted with a prop-2-en-1-yl (allyl) group at position 3 and a sulfanyl-linked acetamide moiety bearing a 2,5-dimethoxyphenyl group.

Synthesis of such compounds typically involves coupling reactions, as exemplified by methods using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylates for amide bond formation . Crystallographic refinement tools like SHELXL are critical for confirming structural integrity .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-4-11-27-22(29)21-20(15-7-5-6-8-16(15)25-21)26-23(27)32-13-19(28)24-17-12-14(30-2)9-10-18(17)31-3/h4-10,12,25H,1,11,13H2,2-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPURDQBMIPRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C29H30N2O7SC_{29}H_{30}N_{2}O_{7}S with a molecular weight of 550.63 g/mol. It features multiple functional groups that contribute to its biological activity, including methoxy groups and a pyrimidine moiety.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that the compound has significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:

  • Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been reported to inhibit MEK1/2 kinases effectively, leading to reduced growth in leukemia cell lines such as MV4-11 and MOLM13 at low concentrations (0.3 µM and 1.2 µM respectively) .
  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in sensitive cancer cell lines, which is crucial for halting the progression of the cell cycle and preventing further division .
  • In Vivo Efficacy : In animal models, the compound has shown dose-dependent growth inhibition in xenograft tumors derived from BRAF mutant lines . Effective treatment was observed at doses as low as 10 mg/kg.

The mechanisms through which this compound exerts its biological effects include:

  • Downregulation of Phospho-ERK1/2 : The compound reduces the levels of phospho-ERK1/2 and its downstream effector p-p70S6K in treated cells, indicating a disruption in the MAPK signaling pathway which is often constitutively active in various cancers .
  • Toxicokinetics : Studies on pharmacokinetics reveal that the compound maintains effective plasma concentrations that correlate with its pharmacological activity. For example, plasma concentrations necessary for effective inhibition of pMAPK were established .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Acute Leukemia Treatment : In a study involving acute biphenotypic leukemia models, treatment with the compound resulted in significant tumor size reduction compared to controls .
  • Solid Tumors : Another study focused on solid tumors showed that administration led to sustained inhibition of key signaling pathways associated with tumor growth and survival .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelConcentrationEffect
AnticancerMV4-110.3 µMGrowth inhibition
AnticancerMOLM131.2 µMGrowth inhibition
In Vivo EfficacyBRAF mutant xenograft10 mg/kgTumor growth inhibition
MechanismVariousN/ADownregulation of ERK signaling

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyrimidoindole Derivatives

The target compound belongs to a class of pyrimido[5,4-b]indole derivatives, which have been investigated as TLR4 ligands . Key structural differences among analogs lie in the substituents on the pyrimidoindole core and the acetamide side chain:

Compound Name Pyrimidoindole Substituent (Position 3) Acetamide Substituent Molecular Weight (g/mol) Biological Activity (TLR4)
N-Isopentyl-2-[(4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Phenyl Isopentyl ~454.5 Moderate activity
N-tert-Butyl-2-[(4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Phenyl tert-Butyl ~440.5 Low activity
Target Compound Prop-2-en-1-yl (allyl) 2,5-Dimethoxyphenyl ~495.6* Not reported

*Hypothetical molecular weight based on structural formula.

  • Allyl vs. Phenyl Substituents: The allyl group in the target compound may confer greater reactivity compared to the phenyl groups in analogs like compound 27 and 32.
  • Dimethoxyphenyl vs. Alkyl Chains : The 2,5-dimethoxyphenyl group likely improves solubility relative to alkyl chains (e.g., isopentyl or tert-butyl) due to its polar methoxy groups. This could enhance bioavailability but may reduce membrane permeability.

Spectral Data Comparison

  • NMR Signatures :
    • Allyl Protons : Expected doublet-of-doublets (δ 5.1–5.3 ppm) and a multiplet (δ 5.8–6.0 ppm) for the allyl group, distinct from phenyl resonances (δ 7.2–7.6 ppm) in analogs .
    • Methoxy Groups : Two singlets at δ ~3.7–3.8 ppm for the dimethoxyphenyl group, absent in alkyl-substituted analogs.
  • Mass Spectrometry : A molecular ion peak at m/z ~495.6 (M⁺) would distinguish it from analogs with lower molecular weights (e.g., 357–454 g/mol) .

Role of Functional Groups

  • Dimethoxyphenyl : Electron-donating methoxy groups may enhance π-π stacking interactions in receptor binding pockets, as seen in other aryl-substituted ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.